2-(4-Propanoylphenyl)-1,2-thiazol-3(2H)-one
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Overview
Description
2-(4-Propanoylphenyl)-1,2-thiazol-3(2H)-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propanoylphenyl)-1,2-thiazol-3(2H)-one typically involves the reaction of 4-propanoylphenyl isothiocyanate with an appropriate nucleophile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propanoylphenyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic or thiazole rings.
Scientific Research Applications
2-(4-Propanoylphenyl)-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Propanoylphenyl)-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Propanoylphenyl 2,2-dimethylpropanoate
- 3-Formylphenylboronic Acid
- 4-Formylphenylboronic Acid
Uniqueness
2-(4-Propanoylphenyl)-1,2-thiazol-3(2H)-one is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
870476-67-8 |
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Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-(4-propanoylphenyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H11NO2S/c1-2-11(14)9-3-5-10(6-4-9)13-12(15)7-8-16-13/h3-8H,2H2,1H3 |
InChI Key |
ADSJOGAXDRIAFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2C(=O)C=CS2 |
Origin of Product |
United States |
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